N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements in Cyclohexane Derivatives
Research by Graus et al. (2010) on cyclohexane derivatives, including those related to N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide, showed that the substituents on the cyclohexane ring play a significant role in supramolecular arrangements. This study provided insights into the relationship between molecular structure and crystal structure in such compounds, which is crucial for understanding their potential applications in scientific research (Graus et al., 2010).
Antimycobacterial Activity of Spiroisoxazolidines
Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, structurally related to this compound, and evaluated their in vitro activity against Mycobacterium tuberculosis. This study highlights the potential of such compounds in antimycobacterial applications, providing a basis for further research in medicinal chemistry (Kumar et al., 2010).
Triphenylphosphine Promoted Reactions of Alkynes
Han et al. (2020) explored the three-component reaction involving triphenylphosphine and compounds structurally related to this compound. This study contributes to the understanding of regioselectivity and diastereoselectivity in the synthesis of complex organic compounds, which is valuable in the development of pharmaceuticals and fine chemicals (Han et al., 2020).
Synthesis and Anticonvulsant Activity Evaluation
El Kayal et al. (2022) investigated the synthesis of 1-benzylsubstituted derivatives of a compound structurally similar to this compound. Their research focused on the affinity to GABAergic biotargets and anticonvulsant activity, contributing to the ongoing search for more effective anticonvulsant medications (El Kayal et al., 2022).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11-3-4-13(9-12(11)2)18-14(21)10-20-15(22)17(19-16(20)23)5-7-24-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZQECXJUDSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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